N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N~1~-(4-methyl-2-pyridinyl)glycinamide -

N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N~1~-(4-methyl-2-pyridinyl)glycinamide

Catalog Number: EVT-4572250
CAS Number:
Molecular Formula: C15H16BrN3O3S
Molecular Weight: 398.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(2-Thiophenylmethyl)-N'-(4-methyl-2-thiazolyl) glycinamide

  • Compound Description: This compound served as a starting point for the development of the target compound, N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N~1~-(4-methyl-2-pyridinyl)glycinamide. It is a known dipeptidyl peptidase IV (DPP-IV) inhibitor. []
  • Relevance: This compound shares a core glycinamide structure with the target compound and differs in the substitution on the nitrogen atoms. The target compound replaces the 2-thiophenylmethyl group with a (4-bromophenyl)sulfonyl group and the 4-methyl-2-thiazolyl group with a 4-methyl-2-pyridinyl group. These modifications aimed to improve pharmacokinetic properties while retaining the hypoglycemic activity. []

N-Methyl-N-(2-thiophenylmethyl)-N'-(4-methyl-2-thiazolyl) glycinamide

  • Compound Description: This compound is an analog of the previously mentioned N-(2-thiophenylmethyl)-N'-(4-methyl-2-thiazolyl) glycinamide, designed to enhance its pharmacokinetic properties, particularly its half-life. Studies showed that it retained similar hypoglycemic activity to the parent compound while exhibiting a longer half-life. []
  • Relevance: This compound is structurally very similar to the target compound, N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N~1~-(4-methyl-2-pyridinyl)glycinamide. Both compounds feature a methylated glycinamide core and differ in their aromatic ring substitutions. This close structural similarity highlights the exploration of various aromatic substituents to achieve desired pharmacological and pharmacokinetic profiles. []

2-Chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine

  • Compound Description: This compound is a high-affinity ligand for nicotinic acetylcholine receptors (nAChRs). It served as a lead compound for developing novel PET imaging agents for nAChRs. []
  • Relevance: While not directly analogous in structure to N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N~1~-(4-methyl-2-pyridinyl)glycinamide, this compound highlights the exploration of pyridinyl and substituted phenyl groups in medicinal chemistry, particularly in targeting receptors like nAChRs. This suggests that the 4-methyl-2-pyridinyl moiety in the target compound might contribute to potential interactions with similar receptor systems. []

3-Methyl-N-(1-oxy-3',4',5',6'-tetrahydro-2'H-[2,4'-bipyridine]-1'-ylmethyl)benzamide (ABT-670)

  • Compound Description: This compound is an orally bioavailable dopamine D4 agonist developed for the treatment of erectile dysfunction. []
  • Relevance: The development of ABT-670, which features a (N-oxy-2-pyridinyl)piperidine core, showcases the exploration of pyridine derivatives in medicinal chemistry for enhancing oral bioavailability and targeting specific receptor systems. This research underscores the potential significance of the 4-methyl-2-pyridinyl moiety in the target compound, N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N~1~-(4-methyl-2-pyridinyl)glycinamide, suggesting possible interactions with dopaminergic pathways. []

Properties

Product Name

N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N~1~-(4-methyl-2-pyridinyl)glycinamide

IUPAC Name

2-[(4-bromophenyl)sulfonyl-methylamino]-N-(4-methylpyridin-2-yl)acetamide

Molecular Formula

C15H16BrN3O3S

Molecular Weight

398.3 g/mol

InChI

InChI=1S/C15H16BrN3O3S/c1-11-7-8-17-14(9-11)18-15(20)10-19(2)23(21,22)13-5-3-12(16)4-6-13/h3-9H,10H2,1-2H3,(H,17,18,20)

InChI Key

VMNLUGFDLLRGGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)CN(C)S(=O)(=O)C2=CC=C(C=C2)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.